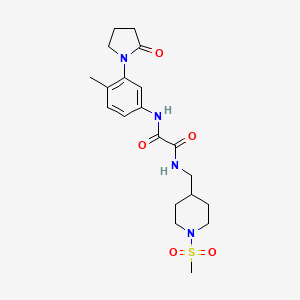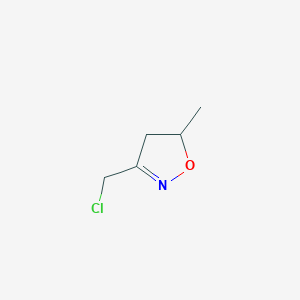![molecular formula C18H14N4O4 B2470831 N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1040555-59-6](/img/structure/B2470831.png)
N-(1,3-benzodioxol-5-yl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several interesting substructures, including a benzodioxol group, a tetrahydropyrimido group, a benzimidazole group, and a carboxamide group . These groups are common in many biologically active compounds, so it’s possible that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple heterocyclic rings and functional groups . Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. These could include properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Design and Synthesis
The compound's synthesis often involves intricate chemical processes aiming at enhancing its biological activity. For instance, studies have described the synthesis of benzimidazole derivatives, including structures similar to the query compound, highlighting their potential as angiotensin II receptor antagonists. These compounds have shown significant affinity for the AT1 receptor, suggesting their utility in cardiovascular disease treatment (Kohara et al., 1996).
Anticancer Applications
Research into benzimidazole carboxamide derivatives, similar in structure to the query compound, has revealed promising anticancer properties. For example, ABT-888, a PARP inhibitor with a benzimidazole carboxamide core, has undergone clinical trials for cancer treatment, demonstrating the potential of such compounds in oncology (Penning et al., 2009).
Anti-Inflammatory and Analgesic Properties
Novel heterocyclic compounds derived from benzodifuranyl and benzimidazole frameworks have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, which share structural similarities with the query chemical, exhibited significant COX-2 inhibition and analgesic effects, underlining the therapeutic potential of such structures in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial and Antioxidant Effects
The synthesis of benzimidazole derivatives has also been directed toward exploring their antimicrobial and antioxidant activities. Some compounds within this chemical class have shown promising results against various bacterial and fungal strains, as well as notable radical scavenging activities. This suggests the compound’s potential application in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a benzodioxole structure have been shown to interact with various targets in the body. For example, some benzodioxole compounds have been found to interact with glycogen synthase kinase-3 beta .
Mode of Action
Benzodioxole compounds can act as alkylating agents, reacting with nucleophilic groups on dna to form a strong covalent bond, disrupting replication or transcription .
Biochemical Pathways
Benzodioxole compounds have been shown to produce nitric oxide (no), a messenger molecule with diverse functions throughout the body .
Result of Action
Benzodioxole compounds have been shown to produce nitric oxide (no), which mediates tumoricidal and bactericidal actions in macrophages .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c23-16-8-13(22-12-4-2-1-3-11(12)20-18(22)21-16)17(24)19-10-5-6-14-15(7-10)26-9-25-14/h1-7,13H,8-9H2,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLHXLLLWYJEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2470748.png)
![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)

![N-(3-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2470754.png)
![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine](/img/structure/B2470756.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide](/img/structure/B2470758.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2470759.png)





